Solution-Phase Photolysis Quantum Yield – 38% Higher than Tricyclic Analogue and Distinct from Cyclohexanone
Under identical irradiation conditions (0.25 M in pentane or cyclohexane, 313 nm light), bicyclo[3.1.0]hexan-3-one exhibits a photolysis quantum yield (Φ) of 0.44, which is 15% lower than the 1,5-dimethyl derivative (Φ = 0.52) and 38% higher than tricyclo[4.3.1.0]decan-8-one (Φ = 0.32) [1]. In a cross-study comparison, cyclohexanone under similar 313 nm photolysis shows a quantum yield of approximately 0.4, positioning bicyclo[3.1.0]hexan-3-one as an intermediate-efficiency photoreagent with distinct substituent sensitivity [2].
| Evidence Dimension | Photolysis Quantum Yield (Φ) at 313 nm |
|---|---|
| Target Compound Data | 0.44 |
| Comparator Or Baseline | 1,5-Dimethylbicyclo[3.1.0]hexan-3-one: 0.52; Tricyclo[4.3.1.0]decan-8-one: 0.32; Cyclohexanone: ~0.4 (cross-study) |
| Quantified Difference | 0.44 vs 0.52 (-15%) and 0.32 (+38%); comparable to cyclohexanone (~0.4) |
| Conditions | 0.25 M solutions in pentane or cyclohexane, irradiation at 313 nm |
Why This Matters
The intermediate quantum yield and distinct response to methyl substitution differentiate this scaffold for photochemical applications requiring tunable reactivity without the diminished efficiency of larger polycyclic systems.
- [1] Kopecky, K. R., & Gomez, R. R. (1981). Quantum yield of solution photolysis of bicyclo[3.1.0]hexan-3-one and derivatives. Canadian Journal of Chemistry, 59(11), 1607–1609. https://doi.org/10.1139/v81-237 View Source
- [2] Shortridge, R. G., & Lee, E. K. C. (1969). Benzene Photosensitization and Direct Photolysis of Cyclohexanone and Cyclohexanone-2-t in the Gas Phase. Journal of the American Chemical Society, 91(26), 6653–6660. View Source
